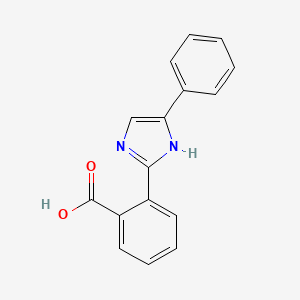
Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a chloro group at the 4-position, a p-tolyl group at the 1-position, and an ethyl ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to modify the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Hydrolysis: Formation of 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-1-(p-tolyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 4-bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
ethyl 4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-11(14)8-16(15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
KWJGQABSWKMNGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
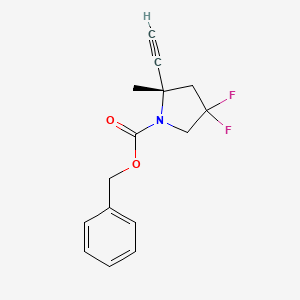
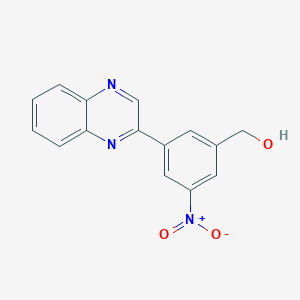
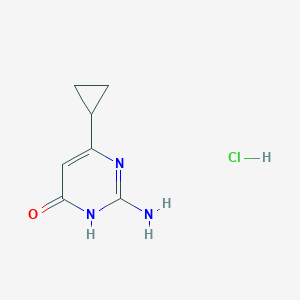
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
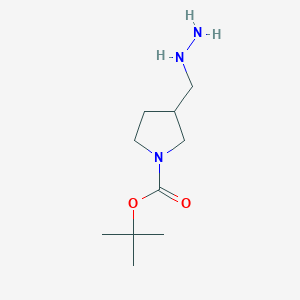



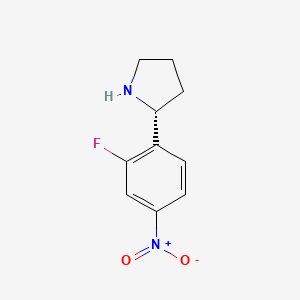
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
